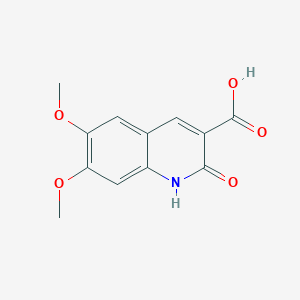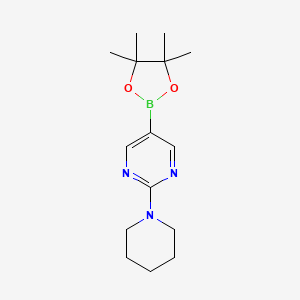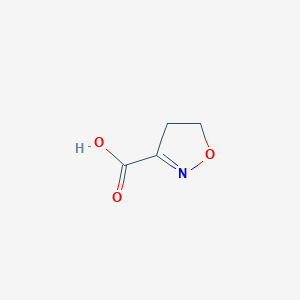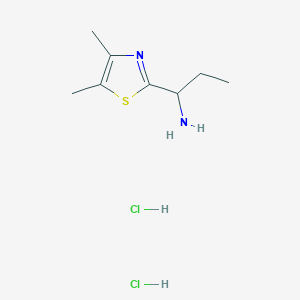
6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of the methyl ester of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with dialkylaminoalkylamines. This targeted synthesis yields a series of corresponding N-R-amides, which are obtained as hydrochlorides with good solubility in water. These amides exhibit structural-biological relationships relevant for future testing. Notably, some of these amides demonstrate high antihypoxic effects, making them suitable candidates for further pharmacological testing as potential antioxidants .
Molecular Structure Analysis
The molecular structure of 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid consists of a quinoline ring system with two methoxy groups (OCH₃) at positions 6 and 7, and a carboxylic acid group (COOH) at position 3. The presence of these functional groups contributes to its biological activity .
Chemical Reactions Analysis
- Complex Formation with Bromine : Excess bromine forms complexes with 4-alkyl-carbamoyl-2-bromomethyl-5-hydroxy-7,8-dimethoxy-1,2-dihydrooxazolo[3,2-a]quinolinium ditribromides .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Chemical Properties
- 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid has been synthesized as a part of a study focused on 4-hydroxyquinol-2-one derivatives. This includes a preparative method of synthesis for alkylamides of this acid. The study provided insights into the chemical reactions involved, such as bromination and halocyclization processes (Ukrainets et al., 2013).
Biological and Pharmacological Properties
Antihypoxic Activity : Research indicated the potential antihypoxic actions of derivatives of 6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. The study synthesized N-R-amides of this compound and found them to be nontoxic and highly effective as antihypoxants (Ukrainets, Mospanova, & Davidenko, 2014).
Anticancer Properties : The compound has shown promise in anticancer research. For instance, a study on hepatocellular carcinoma in rats demonstrated that a derivative of this compound (M1) displayed significant antiproliferative effects and could potentially be explored further for anticancer therapy (Kumar et al., 2017).
Opioid Receptor Antagonism : The hydrochlorides of alkylamides of this compound have shown potential as opioid receptor antagonists. This suggests a possible application in the development of new treatments targeting opioid receptors (Ukrainets, Sidorenko, Davidenko, & Yarosh, 2010).
Photolabile Protecting Group
- A study on the photochemistry of brominated hydroxyquinoline, closely related to 6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, described its use as a photolabile protecting group for carboxylic acids. This application could be significant in biological research, especially for controlling the release of bioactive molecules (Fedoryak & Dore, 2002).
properties
IUPAC Name |
6,7-dimethoxy-2-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-17-9-4-6-3-7(12(15)16)11(14)13-8(6)5-10(9)18-2/h3-5H,1-2H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUXIRZIIJBHEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(C(=O)N2)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627342 | |
| Record name | 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |
CAS RN |
5278-37-5 | |
| Record name | 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![N-[[2-(difluoromethoxy)phenyl]methylidene]hydroxylamine](/img/structure/B3025471.png)
